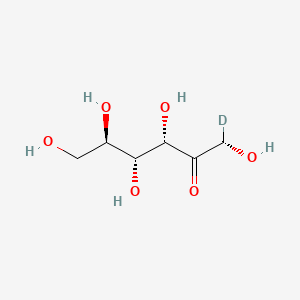
D-Fructose-d-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-d-2: is a ketohexose, a type of simple sugar, and is one of the most important monosaccharides in nature. It is commonly found in many fruits, honey, and root vegetables. This compound is known for its high sweetness and is often used as a sweetener in various food products. It is also a key component in the metabolism of carbohydrates in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Fructose-d-2 can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the isomerization of D-glucose using glucose isomerase. This enzyme catalyzes the conversion of D-glucose to D-fructose under specific conditions, such as a pH range of 7.0 to 8.0 and a temperature range of 55°C to 60°C .
Industrial Production Methods
In industrial settings, this compound is primarily produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase.
Análisis De Reacciones Químicas
Types of Reactions
D-Fructose-d-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: This compound can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Isomerization: Basic conditions using reagents like sodium hydroxide.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (5-HMF)
Reduction: Sorbitol
Isomerization: D-Glucose
Aplicaciones Científicas De Investigación
D-Fructose-d-2 has numerous applications in scientific research:
Biology: Studied for its role in carbohydrate metabolism and its effects on cellular processes.
Industry: Widely used in the food industry as a sweetener and in the production of high-fructose corn syrup.
Mecanismo De Acción
D-Fructose-d-2 exerts its effects through various molecular pathways. In carbohydrate metabolism, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then further metabolized to produce energy. This process involves several enzymes, including aldolase B and triokinase . Additionally, this compound can be converted to D-glucose through isomerization, which is catalyzed by glucose isomerase .
Comparación Con Compuestos Similares
D-Fructose-d-2 is similar to other hexoses such as D-glucose and D-galactose. it is unique in its structure as a ketohexose, whereas D-glucose and D-galactose are aldohexoses . This structural difference results in distinct chemical properties and reactivity. For example, this compound is more reactive in certain oxidation reactions compared to D-glucose .
List of Similar Compounds
D-Glucose: An aldohexose commonly found in nature and a primary source of energy for cells.
D-Galactose: An aldohexose that is a component of lactose and is important in the synthesis of glycoproteins and glycolipids.
D-Mannose: An aldohexose involved in glycosylation processes in cells.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0 |
Clave InChI |
BJHIKXHVCXFQLS-BRYCSXPHSA-N |
SMILES isomérico |
[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















